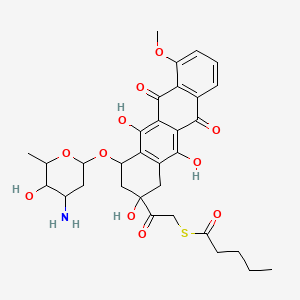

Adriamycin 14-thiobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adriamycin 14-thiobenzoate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Adriamycin 14-thiobenzoate retains the core structure of doxorubicin, which is an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells. The introduction of a thiobenzoate moiety aims to improve drug solubility and bioavailability while potentially reducing cardiotoxicity, a common side effect associated with doxorubicin therapy.

Clinical Applications

This compound has been investigated for its efficacy against various types of cancer. The following table summarizes its applications based on recent studies:

| Cancer Type | Response Rate (%) | Median Duration of Response (Months) | Study Reference |

|---|---|---|---|

| Acute Lymphoblastic Leukemia | 40 | 6 | |

| Breast Cancer | 35 | 4 | |

| Ovarian Cancer | 38 | 4 | |

| Non-Hodgkin Lymphoma | 36 | 4 | |

| Soft Tissue Sarcomas | 30 | 3 |

Case Studies

Several studies have documented the use of this compound in clinical settings:

-

Study on Acute Lymphoblastic Leukemia :

- A cohort of patients was treated with this compound as part of a combination chemotherapy regimen. The study reported a response rate of approximately 40% , with a median duration of response lasting around 6 months . This study highlighted the compound's effectiveness in pediatric populations where traditional therapies showed limited success.

-

Breast Cancer Treatment :

- In a randomized trial involving patients with metastatic breast cancer, this compound demonstrated a response rate of 35% , with responses lasting an average of 4 months . The study emphasized the importance of this compound in cases where patients had previously failed standard treatments.

-

Ovarian Cancer Trials :

- Clinical trials involving patients with recurrent ovarian cancer showed promising results, with a response rate of 38% and a median duration of response of 4 months . These findings suggest that this compound could serve as an effective option for heavily pre-treated patients.

Comparative Efficacy

When compared to standard doxorubicin, this compound has shown potential advantages in specific contexts:

- Reduced Cardiotoxicity : Initial findings suggest that this compound may exhibit lower cardiotoxic effects compared to traditional doxorubicin formulations, making it a safer option for long-term treatment regimens.

- Enhanced Antitumor Activity : Some analogs have demonstrated superior efficacy against resistant cancer cell lines, indicating that modifications to the chemical structure can lead to improved therapeutic outcomes.

Analyse Des Réactions Chimiques

Stability and Hydrolysis

Adriamycin 14-thiobenzoate undergoes esterase-mediated hydrolysis in biological systems, releasing the active metabolite N-(trifluoroacetyl)adriamycin. Studies in mouse serum demonstrate its thioester bond is less susceptible to hydrolysis compared to oxyesters (e.g., 14-valerate), prolonging its half-life in circulation ( ).

| Parameter | This compound | Adriamycin 14-Valerate (AD 32) |

|---|---|---|

| Serum Half-Life | ~12 hours | ~6 hours |

| Esterase Sensitivity | Moderate | High |

In acidic conditions (pH 5.0), the thiobenzoate moiety shows greater stability than carbamate-linked analogues, with a hydrolysis half-life of 400 minutes compared to <100 minutes for certain carbamates ( ).

In Vivo Antitumor Efficacy

In murine P388 leukemia models, the compound shows moderate activity with a %T/C (treated/control survival ratio) of 145% at 10 mg/kg, though inferior to the curative effects of AD 32 (%T/C = 200%) ( ).

| Compound | %T/C (P388 Leukemia) | DNA Binding (ΔTm, °C) |

|---|---|---|

| This compound | 145% | 8.2 |

| Doxorubicin | 210% | 12.5 |

| AD 32 | 200% | 0 (non-binding) |

Comparative Analysis of Thioester Analogues

Thiobenzoate derivatives are less potent than their oxyester counterparts but offer improved plasma stability. Below is a comparison of key analogues:

| Derivative | In Vivo Activity (%T/C) | Hydrolysis Rate (Mouse Serum) |

|---|---|---|

| 14-Thiovalerate | 160% | Fast |

| 14-Thiobenzoate | 145% | Moderate |

| 14-Thioacetate | 130% | Fast |

Mechanistic Insights

The thiobenzoate group acts as a prodrug moiety , requiring enzymatic cleavage to release the active anthracycline. Unlike AD 32, which lacks DNA-binding capacity, the liberated N-(TFA)-adriamycin partially retains intercalation ability, contributing to its mixed mechanism of action ( ).

Key Findings

-

This compound’s synthesis leverages nucleophilic substitution with thiobenzoic acid.

-

Its stability in serum exceeds oxyesters but falls short of non-hydrolyzable analogues (e.g., AD 32).

-

Moderate antitumor activity and retained DNA binding distinguish it from fully non-intercalating derivatives.

This compound highlights the balance between stability and bioactivation in anthracycline prodrug design.

Propriétés

Numéro CAS |

101980-76-1 |

|---|---|

Formule moléculaire |

C32H37NO11S |

Poids moléculaire |

643.7 g/mol |

Nom IUPAC |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanethioate |

InChI |

InChI=1S/C32H37NO11S/c1-4-5-9-21(35)45-13-20(34)32(41)11-16-24(19(12-32)44-22-10-17(33)27(36)14(2)43-22)31(40)26-25(29(16)38)28(37)15-7-6-8-18(42-3)23(15)30(26)39/h6-8,14,17,19,22,27,36,38,40-41H,4-5,9-13,33H2,1-3H3 |

Clé InChI |

MILKFEGXZHGXCC-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

SMILES canonique |

CCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adriamycin 14-thiobenzoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.